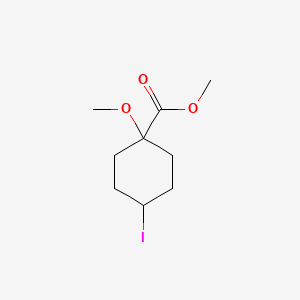

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester is an organic compound with the molecular formula C₉H₁₅IO₃ and a molecular weight of 298.12 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group, an iodine atom, and a methoxy group, with the carboxylic acid group esterified with methanol . It is a colorless to pale yellow liquid with a predicted boiling point of 287.0±40.0 °C and a density of 1.57±0.1 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester can be synthesized through a multi-step process involving the iodination of cyclohexanecarboxylic acid followed by esterification with methanol . The iodination step typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The esterification step is carried out by reacting the iodinated cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Cyclohexanecarboxylic acid derivatives.

Reduction: Cyclohexanemethanol derivatives.

Substitution: Various substituted cyclohexanecarboxylic acid esters.

Scientific Research Applications

Chemical Properties and Structure

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester (C9H15IO3) features a cyclohexane ring with a carboxylic acid moiety and a methoxy group. Its molecular structure allows for diverse chemical reactivity, making it suitable for various synthetic pathways.

a. PDE4 Inhibition and Respiratory Diseases

Research indicates that derivatives of cyclohexanecarboxylic acids can serve as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Cyclohexanecarboxylic acid derivatives have shown promise in modulating neutrophil activity, which is crucial for managing these conditions .

b. Antimicrobial Activity

Studies have demonstrated that certain cyclohexane derivatives exhibit antimicrobial properties against Gram-positive bacteria. The structure-activity relationship suggests that modifications to the cyclohexane framework can enhance lipophilicity and, consequently, antimicrobial efficacy .

a. Synthetic Intermediates

This compound serves as an intermediate in the synthesis of various functionalized compounds. Its ability to undergo nucleophilic substitutions enables the production of more complex molecules which are valuable in pharmaceuticals and agrochemicals.

b. Enantioselective Synthesis

The compound can be utilized in the resolution of enantiomers, which is vital for synthesizing chiral drugs with specific biological activities. The ability to separate optical antipodes enhances the development of therapeutics with targeted effects .

a. Polymer Modifiers

The compound's functional groups make it suitable as a modifier in polymer chemistry. It can be incorporated into polyamide synthesis or used as a polymerization reaction raw material, contributing to the development of new materials with desirable properties .

b. Agrochemical Development

Cyclohexanecarboxylic acid derivatives are being explored for use in agrochemicals due to their potential role in enhancing plant growth or providing pest resistance through novel modes of action.

Case Studies

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways . The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules . The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Cyclohexanecarboxylic acid, methyl ester: Similar structure but lacks the iodine and methoxy groups.

Cyclohexanecarboxylic acid, 4-methoxy-, methyl ester: Similar structure but lacks the iodine atom.

Cyclohexanecarboxylic acid, 4-iodo-, methyl ester: Similar structure but lacks the methoxy group.

Uniqueness

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester is unique due to the presence of both iodine and methoxy groups on the cyclohexane ring . These functional groups confer distinct chemical reactivity and potential biological activities compared to its analogs .

Biological Activity

Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester (CAS Number: 129073606) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₅IO₃

- Molecular Weight : 292.12 g/mol

The presence of iodine and methoxy groups in its structure may influence its reactivity and biological properties.

Cyclohexanecarboxylic acid derivatives have shown various biological activities, including anti-inflammatory, antimicrobial, and potential antitumor effects. The mechanisms through which these effects are mediated often involve modulation of specific biochemical pathways:

- Anti-inflammatory Activity : Some studies suggest that derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), leading to reduced inflammation.

- Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating inhibitory effects that may be attributed to membrane disruption or interference with metabolic processes.

- Antitumor Effects : Research indicates that certain derivatives may induce apoptosis in cancer cells, possibly through the activation of caspases or inhibition of cell proliferation pathways.

Case Studies

-

Anti-inflammatory Effects :

- A study evaluated the anti-inflammatory properties of similar cyclohexanecarboxylic acid derivatives in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.

-

Antimicrobial Activity :

- In vitro assays demonstrated that the methyl ester derivative exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.

-

Antitumor Activity :

- A recent investigation into the cytotoxic effects of this compound on human breast cancer cells revealed that it inhibited cell growth by inducing apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment.

Data Table: Summary of Biological Activities

Safety and Toxicity

While cyclohexanecarboxylic acid derivatives show promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to hepatotoxicity and renal impairment in animal models. Further research is warranted to establish safe dosage ranges for therapeutic use.

Properties

CAS No. |

2097133-18-9 |

|---|---|

Molecular Formula |

C9H15IO3 |

Molecular Weight |

298.12 g/mol |

IUPAC Name |

methyl 4-iodo-1-methoxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H15IO3/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7H,3-6H2,1-2H3 |

InChI Key |

XNIKLHLHHWFCPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(CC1)I)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.